molecular formula C9H15NO4 B1320672 2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid CAS No. 1083181-22-9

2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid

Cat. No.: B1320672
CAS No.: 1083181-22-9
M. Wt: 201.22 g/mol
InChI Key: NOZMNADEEKQWGO-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid is a cyclopropane-containing amino acid derivative. It is known for its use in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by its cyclopropane ring, which imparts unique chemical properties, and the tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions .

Preparation Methods

The synthesis of 2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids for deprotection, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for coupling reactions. Major products formed from these reactions include various substituted cyclopropane derivatives and peptides.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis. The cyclopropane ring provides conformational rigidity, which can influence the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

Similar compounds to 2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid include:

The uniqueness of this compound lies in its combination of the Boc protecting group and the cyclopropane ring, which provides both stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZMNADEEKQWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594928
Record name 2-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083181-22-9, 1810070-30-4
Record name 2-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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